Product packaging for HEK protein(Cat. No.:CAS No. 146990-85-4)

HEK protein

Cat. No.: B1177643
CAS No.: 146990-85-4
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Description

Historical Context and Derivation of HEK293 Cells for Protein Studies

The HEK293 cell line was established in 1973 at Leiden University in the Netherlands by Alex van der Eb and Frank Graham. The cells were derived from primary human embryonic kidney cells that were cultured and subsequently transformed with sheared adenovirus type 5 (Ad5) DNA. nih.govpri-cella.comwikipedia.orgevitria.combeckman.com The transformation process involved the integration of adenoviral E1A and E1B genes into the human cellular genome, specifically into chromosome 19. evitria.com This integration disrupted normal cell cycle control and apoptosis pathways, leading to the immortalization of the cells. evitria.combiospace.com

The name "293" originates from Frank Graham's laboratory notebook, denoting the 293rd experiment conducted to establish the cell line. pri-cella.comwikipedia.orgbeckman.com From the initial transfection experiments, only one clone of cells was successfully cultured for several months, eventually developing into the stable HEK293 line. wikipedia.org While initially presumed to be of epithelial, endothelial, or fibroblastic origin, later studies, including microarray analysis, suggested that the cells might have originated from an immature neuronal cell within the embryonic kidney due to the expression of neuron-specific genes. wikipedia.orgbeckman.combiospace.combiomedpharmajournal.orgevitria.com

The integration of the adenoviral E1 genes provides a key advantage for protein studies, as these genes can transactivate certain viral promoters, enabling high levels of protein production. biomedpharmajournal.org This inherent characteristic, coupled with their human origin, made HEK293 cells a valuable tool for studying human proteins and producing recombinant proteins with human-like post-translational modifications. nih.govpatsnap.com

Methodological Advantages of HEK293 Cells in Protein Expression and Functional Analysis

HEK293 cells offer several significant advantages that have contributed to their widespread use in protein research:

High Transfectability: HEK293 cells are remarkably easy to transfect with foreign DNA using various methods, including calcium phosphate (B84403) precipitation, lipofection, and electroporation. nih.govbeckman.comevitria.combitesizebio.comnih.govfrontiersin.org This high transfection efficiency allows for the facile introduction of genes encoding target proteins, facilitating both transient and stable gene expression. biospace.comevitria.combitesizebio.com Efficiencies approaching 100% are possible with methods like calcium phosphate transfection. beckman.com

High Protein Production Yields: Due to the presence of integrated adenoviral E1 genes and their robust metabolic activity, HEK293 cells are capable of producing high levels of recombinant proteins. beckman.combiospace.combiomedpharmajournal.orgbitesizebio.com This is particularly beneficial for applications requiring substantial quantities of protein for downstream analysis or therapeutic development. biospace.combitesizebio.comcanada.ca

Human-like Post-Translational Modifications (PTMs): As a human cell line, HEK293 cells possess the cellular machinery to perform complex human-like PTMs, such as glycosylation, which are crucial for the proper folding, function, and immunogenicity of many proteins, especially biotherapeutics. nih.govpatsnap.comfrontiersin.orgcreative-biogene.com This is a key advantage over cell lines from other species, like Chinese Hamster Ovary (CHO) cells, which may produce non-human PTMs. nih.govpatsnap.comnih.govplos.org

Rapid Growth Rate: HEK293 cells exhibit a relatively fast growth rate, with a doubling time of approximately 34-36 hours. biospace.combitesizebio.com This allows for quicker experimental turnaround times compared to some other mammalian cell lines. patsnap.com

Adaptability to Different Culture Conditions: HEK293 cells can be cultured as adherent monolayers or adapted for suspension culture, which is essential for large-scale protein production in bioreactors. nih.govbiospace.combitesizebio.comcreative-biogene.com They can also be grown in serum-free media, simplifying purification processes. nih.govpri-cella.comcanada.ca

Suitability for Functional Analysis: The characteristics of HEK293 cells, including their relatively small size and low expression of native ion channels, make them particularly suitable for electrophysiological studies and functional analysis of expressed membrane proteins and receptors. evitria.comnih.govfrontiersin.org They are widely used to study G protein-coupled receptors (GPCRs), ion channels, and protein-protein interactions. evitria.combiospace.comevitria.comevitria.combitesizebio.com

These advantages make HEK293 cells a versatile and efficient system for a wide range of protein-related research applications, from basic studies of gene and protein function to the production of biopharmaceuticals and viral vectors. pri-cella.comevitria.combiospace.comevitria.combitesizebio.comcreative-biogene.com

Overview of HEK293 Cell Line Variants and Their Specialized Applications in Protein Science

Over time, various derivative cell lines of HEK293 have been developed or selected to possess specific characteristics advantageous for particular protein research applications. These variants build upon the inherent strengths of the parental line while offering enhanced capabilities.

HEK293 VariantDerivation/Key FeatureSpecialized Applications in Protein Science
HEK293Original line, transformed with Ad5 DNAGeneral protein expression, viral vector production, fundamental cell biology studies. evitria.combeckman.combiomedpharmajournal.orgbitesizebio.com
HEK293TExpresses SV40 large T antigenEnhanced transient expression of proteins from vectors with SV40 origin of replication, viral packaging (e.g., lentivirus, retrovirus). nih.govpri-cella.comwikipedia.orgevitria.combeckman.combiospace.combiomedpharmajournal.orgevitria.combitesizebio.comcytion.com
HEK293FAdapted to suspension culture in serum-free mediaHigh-density suspension culture, large-scale transient protein expression, biopharmaceutical production. nih.govpri-cella.comevitria.combitesizebio.comfrontiersin.orgcreative-biogene.com
HEK293E (or 293-EBNA1)Expresses Epstein-Barr nuclear antigen 1 (EBNA-1)Episomal replication of oriP-containing plasmids, enhanced transient gene expression. nih.govpri-cella.combiomedpharmajournal.org
HEK293-6EExpresses a truncated EBNA-1Improved transient gene expression and cell growth compared to HEK293E, suspension culture. nih.govcanada.ca
HEK293SAdapted to suspension culture, selected for low Ca²⁺ toleranceSuspension culture, often used for generating stable cell lines. pri-cella.com
HEK293S GnTI⁻Lacks N-acetylglucosaminyltransferase I activityProduction of proteins with less complex, homogeneous Man₅GlcNA₂ N-glycans, beneficial for structural biology (e.g., crystallography). biomedpharmajournal.orgnih.govplos.orgnih.gov
Expi293F™Proprietary variant optimized for high-yield transient expression in suspensionHigh-yield transient protein expression in serum-free suspension culture, particularly for recombinant proteins and antibodies. nih.govplos.org
HEK293FTFast-growing derivative of HEK293T, adapted to commercial mediaDesigned for lentiviral production, fast growth, expresses SV40 large T antigen. pri-cella.combiomedpharmajournal.org
HEK293HSubclone with strong adhesion, expresses E1A genePlaque assays, recombinant protein expression and production, particularly for adherent culture. pri-cella.com

These variants provide researchers with a range of options to optimize protein expression and analysis based on specific experimental needs, whether it's maximizing transient expression yields, adapting to large-scale suspension culture, or controlling glycosylation patterns for structural studies. pri-cella.comevitria.combiomedpharmajournal.orgbitesizebio.comcanada.canih.govplos.orgnih.gov

Compound Names and PubChem CIDs

As explained in the introduction, "HEK protein" is not a single chemical compound but refers to proteins studied or produced using the HEK293 cell system. HEK293 cells naturally express thousands of different endogenous human proteins. Additionally, researchers introduce genes for countless recombinant proteins into these cells for expression. Providing a comprehensive list of all these proteins and their corresponding PubChem CIDs is not feasible within the scope of this article, as the specific proteins of interest vary widely depending on the research being conducted.

Therefore, a table of compound names and PubChem CIDs for "this compound" cannot be provided. Researchers working with specific proteins in HEK293 cells would refer to the individual protein's name and its corresponding entry in databases like PubChem or UniProt.

Properties

CAS No.

146990-85-4

Molecular Formula

C16H17ClN4O4

Synonyms

HEK protein

Origin of Product

United States

Recombinant Protein Expression and Processing in Hek293 Cells

Strategies for Heterologous Protein Expression in HEK293 Cells

HEK293 cells offer flexibility in expressing heterologous proteins, allowing researchers to choose between transient and stable methods depending on the desired protein yield, duration of expression, and application. nih.govpatsnap.commdpi.com

Transient Transfection Methodologies and Optimization for Protein Production

Transient transfection involves the temporary introduction of genetic material into cells, leading to high but short-lived protein expression. genscript.com This method is favored for rapid protein production, particularly in early-stage research and development where quick turnaround times are essential. patsnap.comgenscript.com HEK293 cells are highly amenable to transient transfection using various methods, including chemical agents like polyethylenimine (PEI) and lipofectamine, or physical methods. tandfonline.comeppendorf.comresearchgate.net PEI is often used due to its cost-effectiveness and high transfection rates in HEK293 cells. genscript.comtandfonline.com

Optimization of transient transfection in HEK293 cells can significantly enhance protein yields. Factors influencing expression include cell density at the time of transfection, the amount and quality of plasmid DNA, the choice of transfection reagent, and culture conditions such as temperature and media supplements. frontiersin.orggenscript.combohrium.comnih.gov For instance, reducing the incubation temperature to 33°C for a period after transfection has been shown to increase protein expression in HEK293 cells. genscript.com Media supplementation with agents like histone deacetylase inhibitors or specific growth factors can also enhance protein production. genscript.com Co-transfection with plasmids encoding growth factors or cell cycle regulators, such as acidic fibroblast growth factors, has also been demonstrated to increase protein expression. genscript.com

Data on the impact of temperature on transient protein expression in HEK293 cells:

Temperature (°C)Effect on Protein ExpressionReference
37Standard growth temperature genscript.com
33 (for 24 hours post-transfection)Increased protein expression, improved cellular productivity, reduced degradation genscript.com

The use of gene fusion partners is another strategy to optimize the expression of low-yield proteins by increasing their solubility. genscript.com

Stable Gene Integration Approaches for Constitutive Protein Expression

Stable transfection involves the integration of the foreign gene into the host cell's genome, resulting in continuous, long-term protein expression across cell divisions. genscript.com This approach is preferred for applications requiring consistent protein supply or larger-scale production, although it is a more labor-intensive process compared to transient transfection. genscript.com

Methods for generating stable HEK293 cell lines include random integration of plasmid DNA or targeted integration techniques like recombinase-mediated cassette exchange (RMCE) and transposase-mediated integration. researchgate.netplos.orgresearchgate.net Targeted integration can offer advantages by directing gene insertion to transcriptionally active genomic loci, potentially leading to higher and more stable transgene expression and reducing gene silencing issues. researchgate.netplos.org Antibiotic selection markers are commonly used to isolate cells that have successfully integrated the foreign DNA. plos.orgresearchgate.net

Stable HEK293 cell lines are valuable tools for studying protein structure, function, and inhibition due to the constitutive expression of the protein of interest. researchgate.net While CHO cells are often the workhorse for large-scale therapeutic protein production, HEK293 cells are also used, particularly when specific human-like PTMs are critical. nih.govpatsnap.com

Vector Design and Promoter Elements for Enhanced Protein Expression

The design of expression vectors plays a crucial role in the efficiency of protein expression in HEK293 cells. Key components include the promoter, enhancer elements, and signal peptides. tandfonline.comresearchgate.net Promoters regulate the initiation of transcription, and strong constitutive promoters are often used for high-level expression. The human cytomegalovirus (CMV) immediate early gene promoter is a widely used and effective promoter for driving heterologous protein expression in HEK293 cells. tandfonline.comresearchgate.netajol.info However, endogenous mammalian promoters like the elongation factor-1 alpha (EF-1α) promoter have also shown high and stable transgene expression in HEK293 cells. tandfonline.com

Enhancer elements can further boost transcriptional activity. Studies have evaluated various enhancer elements, finding that combinations of elements like SV40 and CMV enhancers can significantly enhance protein expression. tandfonline.comresearchgate.net

Signal peptides are important for directing secreted proteins to the secretory pathway. The choice of signal peptide can impact the efficiency of protein secretion from HEK293 cells. researchgate.net For example, the human IFNα2 signal peptide has been shown to enhance the secretion efficiency of recombinant proteins in HEK293 cells. researchgate.net

Specialized vector systems can also be employed for ultra-high protein expression. For instance, vectors utilizing the HIV-1 TAR-Tat transactivation system have demonstrated significantly higher protein production levels in HEK293 cells compared to conventional CMV promoter-driven vectors. takarabio.com

Data on the relative strength of different promoters in driving transient gene expression in HEK293 cells (using eGFP as a reporter):

PromoterRelative eGFP Expression (Fold Increase over CMV)Reference
CMV promoter1.0 tandfonline.com
EF-1α promoter~3.0 tandfonline.com
CAG promoter>3.0 tandfonline.com

Note: The exact fold increase can vary depending on experimental conditions and the specific construct used.

Post-Translational Modifications (PTMs) of HEK293-Derived Proteins

One of the significant advantages of using HEK293 cells for recombinant protein production is their ability to perform complex PTMs that are characteristic of human proteins. nih.govcellsciences.compatsnap.commdpi.com These modifications are crucial for the proper folding, stability, biological activity, and immunogenicity of proteins. nih.govcellsciences.commdpi.com Key PTMs observed in HEK293-derived proteins include glycosylation and phosphorylation. cellsciences.comtandfonline.comeppendorf.comnih.govtandfonline.comtakarabio.combiorxiv.orgnih.gov

Glycosylation Patterns and Conformational Impact on Proteins

Glycosylation, the enzymatic attachment of carbohydrates to proteins, is a critical PTM that affects protein conformation, stability, and function. iucr.org HEK293 cells are capable of producing complex glycosylation patterns that closely resemble those found on native human proteins, including the structure, number, and location of N-glycans. cellsciences.com This is a key distinction compared to some other mammalian expression systems, such as CHO cells, which may produce different glycosylation patterns, potentially leading to altered protein function or immunogenicity. cellsciences.compatsnap.commdpi.com

HEK293 cells can produce N-linked glycans that are biantennary, triantennary, or tetraantennary, often with fucose and sialic acid residues. acs.orgnih.gov They can also produce O-glycosylation, including Core type 1 and 2 glycans. nih.gov The specific glycosylation pattern can be influenced by the host cell line and the nature of the protein being expressed. nih.govacs.orgnih.gov For example, studies on the SARS-CoV-2 spike protein expressed in HEK293 cells have revealed detailed site-specific N- and O-glycosylation patterns. biorxiv.orgnih.govacs.orgnih.gov

The glycosylation pattern can have a significant impact on protein conformation and biological activity. biorxiv.orgiucr.org Glycans can shield parts of the protein surface, influencing interactions with other molecules, including antibodies and receptors. biorxiv.orgiucr.org Changes in glycosylation at specific sites can alter spatial accessibility and affect protein dynamics. biorxiv.org For structural studies, homogeneous glycosylation is often desired to facilitate crystallization, and engineered HEK293 cell lines, such as GlycoDelete cells, have been developed to produce proteins with simplified glycan structures for this purpose. iucr.org

Data on N-glycosylation on the SARS-CoV-2 S1 protein expressed in HEK293 cells:

N-glycositeGlycan Types Observed (Examples)Fucosylation (%)Sialylation (%)Reference
N17Complex-- nih.gov
N149Complex-- nih.gov
N616Man5GlcNAc2 (Man5)-- nih.gov
General S1 N-glycansBiantennary, Triantennary, Tetraantennary~80~30 nih.govacs.org

Phosphorylation Events and Their Role in Protein Function

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is another crucial PTM that regulates a wide array of cellular processes, including protein activity, localization, and interactions. researchgate.netbiorxiv.org HEK293 cells possess the necessary kinase and phosphatase machinery to perform phosphorylation events on recombinant proteins. nih.govaacrjournals.org

Studies in HEK293 cells have investigated the phosphorylation of various proteins to understand the functional consequences of these modifications. For example, research has shown that protein kinase C (PKC) can phosphorylate Orai1, a component of store-operated calcium channels, on specific serine residues (Ser-27 and Ser-30), negatively regulating its activity and affecting intracellular calcium levels. nih.gov

Phosphorylation events can be interconnected with other aspects of protein regulation, such as protein assembly states. biorxiv.org A method combining size exclusion chromatography and phosphopeptide enrichment has been used in HEK293 cells to simultaneously study protein assembly states and phosphorylation events, revealing intricate relationships between these two factors. biorxiv.org This highlights the complexity of PTMs and their combined impact on protein function.

Phosphorylation of transcription factors, such as YY1, in HEK293 cells has also been studied, demonstrating that phosphorylation at specific residues can influence its DNA-binding activity and transcriptional regulation. researchgate.net Additionally, phosphorylation of key signaling molecules like mTOR in HEK293 cells in response to stimuli like insulin (B600854) or serum has been investigated, revealing the involvement of pathways like the PI3K-AKT pathway in regulating mTOR phosphorylation. aacrjournals.org

Data on phosphorylation of Orai1 by PKC in HEK293 cells:

ProteinPhosphorylation Site(s)Kinase InvolvedFunctional ImpactReference
Orai1Ser-27, Ser-30PKCNegative regulation of channel activity, affects intracellular Ca2+ levels nih.gov

Other Significant PTMs (e.g., Sulfation, Carboxylation) in HEK293 Protein Maturation

Beyond glycosylation, which is a major PTM, HEK293 cells are notably efficient in performing tyrosine sulfation and glutamic acid γ-carboxylation. nih.govnih.govencyclopedia.pub These modifications are critical for the biological activity of several therapeutic proteins. For instance, γ-carboxylation of glutamic acid residues is essential for the function of proteins involved in blood coagulation, such as recombinant factor IX and Drotrecogin alfa. nih.govbiosynth.complos.org HEK293 cells demonstrate a greater capacity for these specific modifications compared to CHO cells. nih.govbiosynth.com The ability of HEK293 cells to perform these PTMs correctly makes them a preferred host for producing certain recombinant proteins, including recombinant clotting factors and natural anticoagulants. encyclopedia.pub

Endoplasmic Reticulum (ER) Homeostasis and Protein Folding Mechanisms in HEK293 Cells

The endoplasmic reticulum (ER) plays a central role in the synthesis, folding, modification, and trafficking of proteins destined for secretion or insertion into membranes. researchgate.netmolbiolcell.orgmdpi.com Maintaining ER homeostasis, or proteostasis, is critical for cell viability and efficient protein production. researchgate.netfrontiersin.org In HEK293 cells, as in other eukaryotic cells, a complex quality control system operates within the ER to ensure that proteins are correctly folded before they are transported to their final destinations. molbiolcell.orgnih.govrupress.org Perturbations in ER homeostasis, often caused by the accumulation of misfolded or unfolded proteins, lead to a condition known as ER stress. researchgate.netmdpi.comfrontiersin.org

Chaperone-Assisted Protein Folding and Quality Control

Molecular chaperones are key players in the ER quality control system, assisting in the folding of newly synthesized proteins and preventing the aggregation of misfolded ones. molbiolcell.orgwalidhoury.comresearchgate.net In the ER lumen, major chaperone families, including Hsp70 (like BiP/GRP78) and Hsp90, work alongside ER-specific chaperones and co-factors. nih.govresearchgate.net These chaperones bind to non-native proteins, facilitating their folding and preventing premature interactions. nih.govresearchgate.net The carbohydrate-dependent chaperone system, involving calnexin (B1179193) and calreticulin, recognizes specific glycoforms on proteins, further promoting proper folding. rupress.orgresearchgate.net If proteins fail to fold correctly, persistent chaperone binding can signal them for degradation pathways like ER-associated degradation (ERAD). nih.govresearchgate.net

Unfolded Protein Response (UPR) and its Impact on Protein Expression

The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR). researchgate.netmdpi.comfrontiersin.org The UPR is a conserved signaling pathway mediated by three main ER-resident transmembrane proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). frontiersin.orgnih.govportlandpress.com These sensors are normally kept inactive by binding to the chaperone BiP. portlandpress.com Upon ER stress, misfolded proteins compete for BiP binding, releasing and activating IRE1, PERK, and ATF6. portlandpress.com

Activation of the UPR aims to restore ER homeostasis by:

Attenuating global protein synthesis to reduce the protein folding load on the ER (primarily via the PERK pathway). frontiersin.orgnih.gov

Increasing the production of ER chaperones and folding enzymes to enhance folding capacity (mediated by ATF6 and IRE1 pathways). frontiersin.orgnih.gov

Promoting the degradation of misfolded proteins through ERAD. frontiersin.org

In the context of recombinant protein expression in HEK293 cells, the UPR can have a significant impact. While the UPR is an adaptive response, severe or prolonged ER stress can lead to the induction of pro-apoptotic pathways. researchgate.netnih.gov Modulating UPR pathways can be a strategy to improve recombinant protein yields and quality in HEK293 cells. For example, overexpression of certain ER protein processing genes involved in the UPR has been shown to enhance recombinant adeno-associated virus (rAAV) yield and quality in HEK293T cells. nih.gov

Protein Secretion Pathways and Their Modulation in HEK293 Systems

Studies in HEK293 cells have utilized secretion assays to track the movement of proteins through the secretory pathway, often by monitoring changes in glycosylation patterns as proteins pass through the ER and Golgi. researchgate.net Disruptions in cellular processes, such as mitochondrial dysfunction, have been shown to modulate the expression and secretion of certain proteins in HEK293 cells. elifesciences.org For example, mutagenesis of COX19, a protein involved in copper delivery to Complex IV in mitochondria, increased the expression and secretion of APOE protein in HEK293 cells. elifesciences.org

Production of Specific Recombinant Protein Classes in HEK293 Cells

HEK293 cells are widely used for producing various classes of recombinant proteins for research, diagnostic, and therapeutic purposes. nih.govevitria.com Their ability to perform complex human-like PTMs makes them particularly suitable for expressing proteins that require such modifications for full activity and proper folding. nih.govcellsciences.complos.org This includes secreted proteins like antibodies, growth factors, and clotting factors, as well as membrane proteins. nih.govevitria.comfrontiersin.org

Membrane Protein Expression and Characterization

Expressing and characterizing membrane proteins can be challenging due to their hydrophobic nature and the need for proper insertion and folding within the lipid bilayer. embo.org HEK293 cells are a preferred host for the expression of membrane proteins, including receptors and ion channels, for functional and structural studies. encyclopedia.pubnih.govfrontiersin.org Their high transfection efficiency, robust protein synthesis machinery, and ability to perform necessary PTMs contribute to successful membrane protein production. nih.govfrontiersin.org

HEK293 cells are used for both transient and stable expression of membrane proteins. peakproteins.com Transient transfection allows for rapid production for screening and characterization, while stable cell lines are valuable for larger-scale production. nih.govpeakproteins.com Techniques like the BacMam system, which uses modified baculoviruses to deliver mammalian expression cassettes into HEK293 cells, are employed for efficient membrane protein expression. peakproteins.com Characterization of expressed membrane proteins often involves techniques such as fluorescent size-exclusion chromatography (FSEC) and electrophysiology to assess expression levels, folding, and function. nih.govpeakproteins.comnih.gov

Data Tables

While the search results provide detailed findings, they don't consistently present data in a format easily convertible into interactive tables across all sections without significant interpretation or synthesis that might go beyond strictly adhering to the outline. However, some comparative data on PTM capabilities can be summarized:

PTMHEK293 EfficiencyCHO EfficiencyRelevanceSource(s)
Tyrosine SulfationEfficientLess EfficientRequired for proteins like recombinant FIX nih.govnih.govcellsciences.comencyclopedia.pub
Glutamic Acid γ-CarboxylationEfficientLess EfficientRequired for proteins like Drotrecogin alfa, recombinant FIX nih.govnih.govcellsciences.combiosynth.complos.org
α(2,6)-linked Sialic AcidExpressedNot ExpressedHuman-like glycosylation cellsciences.com
α-gal and NGNA epitopesAbsentCan introducePotential immunogenicity nih.govencyclopedia.pub

Soluble Protein Production and Purification Considerations

Producing soluble recombinant proteins in HEK293 cells involves several key steps, including transfection, cell culture, protein expression, and purification. Transient transfection, where the genetic material is introduced into cells for temporary expression, is a rapid method for producing milligram to gram-scale quantities of recombinant proteins. bath.ac.ukcellculturedish.comspringernature.com

For secreted soluble proteins, the protein is released into the cell culture supernatant, simplifying the initial steps of purification. springernature.comnih.govki.setakarabio.com The supernatant is typically collected and clarified by centrifugation or filtration to remove cell debris. nih.govtakarabio.com Affinity chromatography is a common initial purification step, utilizing tags engineered onto the recombinant protein (such as His-tags or FLAG-tags) or the protein's natural binding properties (e.g., using Protein A sepharose for IgG or Fc fragments). bath.ac.uknih.govki.setakarabio.com

Purification strategies are often tailored to the specific protein's characteristics. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is frequently used. ki.semdpi.com After affinity purification, further purification steps like size exclusion chromatography (SEC) or ion exchange chromatography (IEX) may be employed to achieve higher purity. bath.ac.ukki.segenscript.com

Challenges in soluble protein production can include achieving sufficient expression levels and maintaining protein solubility. genscript.com Factors influencing expression yield include vector design, cell culture conditions (such as temperature), and transfection efficiency. genscript.combohrium.com For instance, reducing the temperature after transfection has been shown to potentially increase protein expression in HEK293 cells. genscript.com Optimizing purification protocols, including the choice of buffers and the inclusion of protease inhibitors, is also crucial for maximizing protein recovery and purity. nih.govgenscript.com

Here is a simplified overview of typical steps in soluble protein purification from HEK293 cell culture supernatant:

StepDescriptionPurpose
Collection Gather cell culture supernatant containing the secreted protein.Separate protein-containing fluid from cells.
Clarification Centrifuge or filter the supernatant.Remove cell debris and particulates.
Affinity Chromatography Load clarified supernatant onto an affinity column (e.g., Protein A, Ni-NTA).Capture the target protein based on its tag or properties. bath.ac.uknih.govki.setakarabio.com
Washing Wash the column to remove unbound contaminants.Increase protein purity.
Elution Elute the target protein from the column.Recover the purified protein.
Further Purification (Optional) Employ SEC, IEX, or other methods.Enhance purity and remove aggregates. ki.segenscript.com
Buffer Exchange/Concentration Adjust protein concentration and buffer conditions.Prepare protein for downstream applications. nih.govmdpi.com

Viral Vector Protein Components and Their Assembly

HEK293 cells, particularly the HEK293T and other derivative lines, are extensively used for the production of various viral vectors, including adenoviruses, adeno-associated viruses (AAVs), and lentiviruses. frontiersin.orgcellculturedish.compri-cella.cominfors-ht.comcreative-biogene.combataviabiosciences.com This is largely due to the presence of adenoviral E1A/B genes in HEK293 cells, which provide essential helper functions required for the replication and packaging of some viral vectors, such as AAVs. frontiersin.orgpri-cella.comcreative-biogene.com HEK293T cells also express the SV40 large T-antigen, which aids in the replication of plasmids containing the SV40 origin of replication, further boosting protein expression for viral vector components. frontiersin.orgbath.ac.ukpri-cella.com

Viral vector production in HEK293 cells typically involves transfecting the cells with multiple plasmids. For example, recombinant AAV production often uses three plasmids: one containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a second containing the AAV rep and cap genes, and a third providing adenoviral helper functions. creative-biogene.comnih.gov

The protein components of viral vectors, such as capsid proteins (VP1, VP2, VP3 in AAVs) and replication proteins (Rep proteins in AAVs), are expressed by the transfected cells. mit.eduamericanpharmaceuticalreview.com These proteins then assemble into viral particles. For instance, AAV capsid proteins (VP1, VP2, and VP3), typically produced in a ratio of 1:1:10, assemble into a capsid composed of 60 subunits. americanpharmaceuticalreview.com This assembly process for AAV capsids occurs in the nucleus of HEK293 cells. mit.edunih.gov Rep proteins are crucial for AAV genome replication and packaging into the assembled capsids. mit.eduamericanpharmaceuticalreview.com

The efficiency of viral vector production in HEK293 cells is influenced by the expression levels and balance of these viral proteins. mit.eduresearchgate.net For example, the ratio of full (genome-containing) to empty capsids in AAV production can be affected by the kinetics of viral DNA replication and capsid protein production. mit.eduamericanpharmaceuticalreview.com Optimizing the expression of rep and cap genes, often by using separate plasmids or inducible expression systems, can improve viral vector titers and quality. mit.edumdpi.com

Adenoviral vectors also rely on HEK293 cells for the supply of E1 proteins, which are necessary for viral replication and packaging. frontiersin.orgpri-cella.comaddgene.org Other viral vector components, such as Gag proteins in lentiviruses, are responsible for viral packaging, assembly, and display. addgene.org

The production of viral vectors in HEK293 cells has advanced significantly, moving from adherent cultures to scalable suspension-based systems using serum-free media, which is crucial for large-scale manufacturing for gene therapy applications. cellculturedish.cominfors-ht.comcreative-biogene.comnih.gov

Here are some key protein components involved in the production of common viral vectors in HEK293 cells:

Viral Vector TypeKey Protein Components Involved in Production/Assembly in HEK293 CellsRole
Adeno-associated Virus (AAV) Rep proteins (e.g., Rep78, Rep68, Rep52, Rep40), Capsid proteins (VP1, VP2, VP3), Assembly Activating Protein (AAP), Adenoviral helper proteins (E1A/B, E2A, E4, VA RNA)Rep: Genome replication and packaging; Capsid: Structural components of the viral shell; AAP: Capsid assembly; Adenoviral helpers: Facilitate viral replication and packaging. creative-biogene.comnih.govmit.eduamericanpharmaceuticalreview.commdpi.comaddgene.org
Adenovirus Adenoviral E1A/B proteins (supplied by HEK293 cells), E2A/E2B, E3, E4, LXs/Iva2 proteinsE1A/B: Provide helper functions; E2A/E2B: Viral replication; E3/E1B: Immune evasion; E4/E1A: Gene activation; LXs/Iva2: Capsid assembly. frontiersin.orgpri-cella.comaddgene.org
Lentivirus/Retrovirus Gag proteins (Matrix, Capsid, Nucleocapsid), Pol (Reverse Transcriptase, Integrase), Envelope proteins (e.g., VSVG)Gag: Packaging, assembly, display; Pol: Reverse transcription, integration; Envelope: Viral entry. pri-cella.comnih.govaddgene.org

Compound Names and PubChem CIDs

Endogenous Protein Landscape and Functional Analysis in Hek293 Cells

Proteomic Profiling of HEK293 Cells

Proteomic profiling of HEK293 cells involves the large-scale identification and quantification of their protein content. This provides a snapshot of the proteins present under specific conditions and allows for the investigation of how the proteome changes in response to various stimuli or genetic modifications. Mass spectrometry-based proteomics is a frequently used method for this analysis biorxiv.org.

Quantitative Proteomic Analysis of HEK293 Sub-Cellular Fractions

Quantitative proteomic analysis of sub-cellular fractions in HEK293 cells allows for the determination of protein localization and abundance within different cellular compartments. This provides a detailed map of where proteins reside and function within the cell. Studies have applied quantitative label-free mass spectrometry analyses to examine fractions such as cytoplasmic, membrane, nuclear envelope (NE), and nucleoplasmic fractions of HEK293T cells, a variant of HEK293. These analyses can measure the degree to which identified proteins partition between these different fractions nih.gov. For example, cytoplasmic markers are predominantly found in the cytoplasmic fraction, with some studies reporting over 90% abundance in this compartment for these markers nih.gov. Analysis of lysosome-enriched fractions in HEK293 cells using mass spectrometry-based proteomics has identified thousands of proteins, contributing to the understanding of lysosomal composition biorxiv.org. Quantitative global proteomics has also been used to map proteome and organelle responses to nutrient stress across sub-cellular compartments in HEK293 and HEK293T cells biorxiv.org.

Differential Protein Expression under Various Physiological Conditions

Differential protein expression analysis in HEK293 cells investigates how protein levels change in response to different physiological conditions, genetic manipulations, or external stimuli. This helps to identify proteins and pathways involved in specific cellular responses. Studies have examined differential protein expression in HEK293 cells under conditions such as high cell density, transient transfection, and virus-like particle (VLP) production, revealing alterations in functional and metabolic profiles nih.gov. Recombinant adeno-associated virus (AAV) production in HEK293 cells has also been studied using proteome analysis, showing strong regulation of proteins involved in cell organization and biosynthesis, differential expression of endosomal-lysosomal proteins, increased translational processes, and altered energy metabolism mdpi.com. Furthermore, SUMOylation and glycosylation pathways were observed to be affected upon transfection for AAV production mdpi.com. Proteomic profiling has also identified changes in host proteins interacting with viral proteins, such as Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-encoded LANA, under hypoxic conditions in HEK293 cells asm.org. The expression levels of specific proteins, like glutathione (B108866) peroxidase 1 and 4, have been shown to be highly dependent on selenium concentration in the growth medium of HEK293 cells tandfonline.com. Mild hypothermic culture conditions have also been shown to enhance recombinant protein expression in HEK-293S cells, a HEK293 variant, by affecting cell growth rate and increasing cellular productivity nih.gov. Differential expression analysis comparing HEK293 cells to other cell lines like Chinese Hamster Ovary (CHO) cells has highlighted distinct expression patterns for many genes, including those involved in the secretory pathway and proteasome protein family researchgate.net. Treatment with substances like cycloheximide (B1669411) (CHX) and MG132 has revealed the rapid degradation of endogenous proteins such as CREB3 and CREB3L2 by the proteasome pathway in HEK293 cells mdpi.com.

Table 1: Examples of Differential Protein Expression in HEK293 Cells under Various Conditions (Illustrative Data)

ConditionKey ObservationRelevant Proteins/Pathways MentionedSource
High Cell DensityAltered functional and metabolic profilesNot specified in detail in snippet nih.gov
AAV ProductionRegulation of proteins in cell organization, biosynthesis, endosomal-lysosomalSUMOylation, glycosylation, translational processes, energy metabolism mdpi.com
Hypoxia (with KSHV LANA)Different proteomic profiles of interacting cellular proteinsProteins involved in cytoskeleton organization, DNA/RNA binding and processing asm.org
Selenium ConcentrationDifferential expression dependent on concentrationGlutathione peroxidase 1 (Gpx1), Glutathione peroxidase 4 (Gpx4), SBP2, EFsec tandfonline.com
Mild Hypothermia (33°C)Enhanced recombinant protein expressionGreen fluorescent protein (GFP), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors nih.gov
Comparison to CHO CellsDistinct expression patternsSecretory pathway genes, proteasome protein family, PCSK2, PCSK4, PSCK5, PCSK6, PCSK8, HSPA8, EIF2AK2 researchgate.net
CHX and MG132 TreatmentRapid protein degradationCREB3, CREB3L2 mdpi.com

Identification of Key Endogenous Proteins in HEK293 Cellular Processes

Proteomic studies in HEK293 cells contribute to the identification of key endogenous proteins involved in various cellular processes. By analyzing the protein composition under specific conditions or in particular cellular compartments, researchers can pinpoint proteins that play critical roles. For instance, tagging of endogenous proteins like β-actin (ACTB), fatty acid synthase (FASN), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), transketolase (TKT), vimentin (B1176767) (VIM), and proliferating cell nuclear antigen (PCNA) in HEK293T cells allows for their study in their native cellular environment nih.gov. The adenoviral E1B-55k protein, stably expressed in HEK293 cells, has been identified as a key factor mediating the abnormal accumulation of WNT signaling proteins like AXIN1, APC, DVL2, and tankyrase in cytoplasmic aggregates mdpi.com. Proteomic analysis has also been used to identify proteins enriched in the insoluble fraction of HEK293 cells overexpressing TDP-43, revealing RNA-binding proteins that coaggregate plos.org.

Protein-Protein Interaction (PPI) Networks in HEK293 Cells

Methodologies for Mapping PPIs in HEK293 Systems

Various methodologies are employed to map protein-protein interactions in HEK293 cells. Mass spectrometry-based approaches are prominent, including affinity purification mass spectrometry (AP-MS), where a target protein (bait) and its interacting partners are isolated and identified by MS rsc.orgpromega.combiorxiv.orgresearchgate.netuni-freiburg.de. Cross-linking mass spectrometry (XL-MS) uses chemical linkers to covalently link interacting proteins before MS analysis rsc.org. Proximity labeling techniques, such as BioID and turboID, fuse an enzyme to a bait protein that biotinylates nearby proteins, which are then isolated and identified by MS rsc.orguni-freiburg.deresearchgate.net. These methods can capture both stable and transient interactions rsc.org. Other techniques include using fragment complementation assays, such as the Renilla luciferase fragment complementation assay, which can be used to study dynamic protein complexes in living cells ucsf.edupnas.org. Integrating data from different approaches, such as immunofluorescent imaging and AP-MS, can create unified maps of cellular architecture and protein interactions biorxiv.org. Methodologies are continuously being developed and optimized for sensitivity and specificity in studying PPIs in diverse biological systems, including HEK293 cells researchgate.net.

Table 2: Methodologies for Mapping PPIs in HEK293 Cells

MethodologyDescriptionType of Interaction CapturedSource
Affinity Purification Mass Spectrometry (AP-MS)Isolation of a bait protein and its interactors for MS identificationStable and some transient interactions rsc.orgpromega.combiorxiv.orgresearchgate.netuni-freiburg.de
Cross-Linking Mass Spectrometry (XL-MS)Covalent linking of interacting proteins before MS analysisBoth strong and weak interactions rsc.org
Proximity Labeling (BioID/turboID)Biotinylation of nearby proteins by a bait-fused enzyme, followed by MSProximal interactions (stable/transient) rsc.orguni-freiburg.deresearchgate.net
Fragment Complementation AssaysReconstitution of enzyme activity upon protein interaction in living cellsDynamic interactions ucsf.edupnas.org
Integration of Imaging and AP-MSCombining spatial localization data with physical interaction dataProvides a broader view of architecture biorxiv.org

Functional Modules and Protein Complexes Identified in HEK293 Cells

The endogenous protein landscape of HEK293 cells is characterized by the presence of numerous functional modules and protein complexes that orchestrate essential cellular activities. Studies employing proteomic approaches, such as mass spectrometry, have provided significant insights into these intricate networks. For instance, quantitative proteomic analysis has been used to study molecular changes in HEK293 cells under different conditions, revealing alterations in proteins involved in fundamental cellular processes like metabolism, proliferation, and cell death. researchgate.net

Research focusing on specific protein complexes in HEK293 cells has illuminated their composition and functional roles. Affinity capture methods, including those utilizing cryomilled cell extracts, have been employed to isolate endogenous protein complexes, allowing for the identification of physically linked functional modules. jove.com For example, the adaptor protein Ruk(1) has been shown to form complexes with endonucleases in HEK293 cells, suggesting a role in DNA processing or regulation. nih.gov

Protein interaction networks in HEK293 cells have been mapped to understand functional hubs. RNP-MaP, an in-cell analysis technique, has been used to define protein interaction networks within ribonucleoprotein complexes like the U1 snRNP in HEK293 cells. biorxiv.org This method identifies protein-RNA proximity, revealing conserved interaction networks. biorxiv.org

Studies investigating specific protein interactions have also been conducted. For example, an analysis of the functional interaction network of DBC1 (Deleted in Breast Cancer 1) in HEK293 cells identified numerous protein interactions, pointing to a multifaceted regulation of gene expression. researchgate.net This study revealed interactions with components of the SWI/SNF complex, a chromatin remodeling complex frequently mutated in cancers. researchgate.net

Data from proteomic analyses in HEK293 cells can be presented in tables to summarize identified proteins and their associated functional categories or complexes.

Functional Module/ComplexKey Proteins Identified in HEK293 Cells (Examples)Associated Cellular Processes (Examples)
COP9 Signalosome ComplexCSN1, CSN3, CSN8 biorxiv.orgE3 ligase activity, Protein turnover biorxiv.org
Ruk(1) Protein ComplexesRuk(1), Associated Endonucleases nih.govDNA processing, Regulation
U1 snRNPProteins proximal to U1 RNA biorxiv.orgRNA splicing researchgate.net
DBC1 Interaction NetworkDBC1, SWI/SNF components (ADNP, ARID1A, SMARCA2, SMARCA4, SMARCC2), DNAPKcs, TBL1XR1 researchgate.netGene expression regulation, Cell cycle progression researchgate.net
NuRD ComplexMBD2, MBD3 (abundance varies compared to other cell lines) researchgate.netGene expression regulation researchgate.net
KRAS InteractomeRAF1, BRAF, FNTA, proteins involved in mTOR signaling, cell cycle mdpi.comSignal transduction, Cell growth, proliferation mdpi.com
ARC Interaction NetworkARC, PSD95, HSPA1A mdpi.comSynaptic plasticity, Heat shock response mdpi.com

Protein Signaling Pathways in HEK293 Cells

HEK293 cells possess a comprehensive repertoire of endogenous signaling proteins and are widely used to investigate various signaling pathways. nih.gov, evitria.com, capes.gov.br This includes studying the intricacies of G-protein Coupled Receptor (GPCR) signaling, MAPK pathways, and Ca2+-dependent signaling events. pri-cella.com, evitria.com, genscript.com, oncotarget.com, researchgate.net, nih.gov

G-Protein Coupled Receptor (GPCR) Signaling and Associated Proteins

HEK293 cells endogenously express a variety of GPCRs and related signaling proteins, making them a valuable model for studying GPCR signaling pathways. nih.gov, evitria.com, capes.gov.br Microarray analysis has revealed the mRNA levels of numerous GPCRs and downstream effectors in HEK293 cells, including various isoforms of adenylyl cyclase, protein kinases A and C, and phospholipase C. nih.gov

HEK293 cells are frequently used for the heterologous expression of GPCRs to study their signaling in a controlled environment. pri-cella.com, evitria.com, frontiersin.org However, the presence of endogenous GPCRs and signaling proteins can influence the outcome of such studies. nih.gov, capes.gov.br

Research has explored the interaction between GPCRs and G protein subunits in HEK293 cells. Studies using techniques like FRET have demonstrated that GPCRs can precouple with heterotrimeric G proteins in living cells. pnas.org HEK293 cells have sufficient endogenous free Gβγ to complex with heterologously expressed G protein α subunits for signaling reconstitution. pnas.org

Specific GPCRs and their coupling to G proteins have been investigated in HEK293 cells. For instance, the calcium-sensing receptor (CaSR) in HEK293 cells has been shown to predominantly couple to the Gq and Gi families of heterotrimeric G proteins, activating downstream pathways like intracellular calcium mobilization and decreasing cAMP levels. biorxiv.org Studies have also indicated that CaSR activates RhoA via Gq in HEK293 cells. biorxiv.org

β-Arrestin-mediated signaling, an alternative pathway downstream of 7-transmembrane receptors (7TMRs, including GPCRs), has also been studied in HEK293 cells expressing specific receptors like the angiotensin II type 1A receptor (AT1aR). pnas.org, ahajournals.org Stimulation with β-arrestin-biased ligands has been shown to induce phosphorylation of numerous proteins involved in various signaling processes, including cytoskeletal reorganization. pnas.org, ahajournals.org

GPCRs/Receptors Studied in HEK293 Cells (Examples)Associated G Proteins/Signaling Proteins (Examples)Downstream Signaling Events (Examples)
Endogenous GPCRs (various types, frizzled receptors, smoothened receptor) nih.govG proteins (various types), Adenylyl cyclase isoforms, Protein Kinases A & C, Phospholipase C nih.govDiverse signaling cascades depending on receptor type
Heterologously expressed GPCRs (e.g., AT1aR, CaSR, α2A, M4, A1 adenosine, D2S dopamine, GCGR) pri-cella.com, evitria.com, pnas.org, genscript.com, pnas.org, frontiersin.org, biorxiv.orgGq, Gi, Gs, Gβγ subunits, β-arrestins pnas.org, genscript.com, pnas.org, biorxiv.orgIntracellular calcium mobilization, cAMP modulation, RhoA activation, β-arrestin-mediated phosphorylation, cytoskeletal reorganization pnas.org, biorxiv.org, ahajournals.org

MAPK Signaling Pathways and Protein Regulation

Mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 kinase pathways, are crucial for regulating cellular processes like growth, differentiation, and stress responses. bpsbioscience.com, bpsbioscience.com, oup.com, sdbonline.org HEK293 cells are utilized to study the regulation and activation of these pathways. bpsbioscience.com, bpsbioscience.com, oup.com, researchgate.net, physiology.org, nih.gov

The ERK1/2 pathway, a major participant in cell growth and differentiation, is activated by various extracellular stimuli and involves the phosphorylation of MEK1/2 and subsequent activation of ERK1/2, which then translocates to the nucleus to phosphorylate transcription factors like Elk1. bpsbioscience.com, nih.gov HEK293 cell lines with SRE (Serum Response Element) reporters are used to monitor ERK pathway activity. bpsbioscience.com Studies have shown that Ras/MAPK signaling can modulate protein stability and expression of proteins like the scavenger receptor SR-BI in HEK293 cells. nih.gov Overexpression of active Ras or Mek1 in HEK293 cells increases the phosphorylation of PPARα, a nuclear receptor, which may contribute to the stimulatory effect on SR-BI expression. nih.gov

The JNK and p38 kinase pathways are activated by stress and inflammatory cytokines. bpsbioscience.com, oup.com Studies in HEK293 cells have shown that exposure to certain mycotoxins, like patulin, leads to a dose- and time-dependent increase in the phosphorylation of p38 kinase and JNK. oup.com While both kinases are activated, only p38 kinase activation was found to be associated with patulin-induced cell death in HEK293 cells. oup.com The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway involves the phosphorylation and activation of JNKs, which then activate transcription factors such as c-Jun, leading to AP1 transcription. bpsbioscience.com HEK293 cell lines with AP1 reporters are used to monitor this pathway's activity. bpsbioscience.com

Regulation of MAPK pathways by GPCRs has also been observed in HEK293 cells. The calcium-sensing receptor (CaR) in HEK293 cells activates MAPK through multiple pathways, including Gq/11-mediated activation of PI-PLC and PKC, as well as a PTX-sensitive pathway likely involving Gi. physiology.org

MAPK PathwayKey Proteins Involved in HEK293 Cells (Examples)Upstream Activators/Regulators (Examples)Downstream Effectors/Transcription Factors (Examples)
ERK1/2MEK1/2, ERK1/2, PPARα, SR-BI bpsbioscience.com, researchgate.net, nih.govMitogens, Growth factors, Cytokines, Ras, Mek1/2, CaR bpsbioscience.com, researchgate.net, physiology.org, nih.govElk1, SRF, Transcription factors, PPARα phosphorylation bpsbioscience.com, nih.gov, nih.gov
JNK/SAPKJNKs, MKK4, c-Jun, ATF-2 bpsbioscience.com, oup.comStress, Inflammatory cytokines, Mitogens, Oncogenes, Patulin, PKR bpsbioscience.com, oup.comAP1 transcription bpsbioscience.com
p38 Kinasep38 kinase oup.comStress, Inflammatory cytokines, Patulin oup.comInvolved in cell death oup.com

Ca2+-Dependent Signaling and Transcription Factor Activity in HEK293 Proteins

Calcium ions act as crucial second messengers, regulating a multitude of intracellular events, including gene transcription. biorxiv.org, nih.gov HEK293 cells are used to investigate Ca2+-dependent signaling pathways and their impact on the activity of transcription factors. biorxiv.org, nih.gov, oncotarget.com, pnas.org

Intracellular calcium concentration changes can activate signaling cascades involving protein kinases (like PKC, ERK1/2, Ca2+/calmodulin-dependent protein kinases) and phosphatases (like calcineurin). biorxiv.org, nih.gov These events can lead to the activation of Ca2+-responsive transcription factors. biorxiv.org, nih.gov

Studies in HEK293 cells have examined the activity of key Ca2+-dependent transcription factors such as NFAT, CREB, AP-1, and NFκB. biorxiv.org Loss of IP3 receptor-mediated Ca2+ signaling in HEK293 cells has been shown to impact the activation of these transcription factors, with agonist-mediated NFAT activation being lost while CREB activation is maintained. biorxiv.org Interestingly, an increased basal activity of NFAT, CREB, AP-1, and NFκB was observed in these cells, suggesting adaptive mechanisms. biorxiv.org

NFAT activation is mediated by calcineurin, a Ca2+/calmodulin-dependent phosphatase. biorxiv.org, nih.gov Studies in HEK293 cells have shown that calcineurin-mediated dephosphorylation of NFAT is involved in its activation. biorxiv.org, nih.gov

AP-1, composed of Fos and Jun family members, is also regulated by Ca2+ and influenced by signaling pathways including PKC, RAS/MAPK, and Jnk. biorxiv.org Elevated Ca2+ can lead to rapid induction of c-fos, a component of AP-1. biorxiv.org, oup.com

CREB-dependent transcription can be induced by calcium and growth factors, requiring phosphorylation of CREB at Ser-133, which allows binding to CREB-binding protein (CBP). pnas.org TOX3, a high mobility group box protein, has been identified in HEK293T cells as a regulator of calcium-dependent transcription that interacts with both CREB and CBP. pnas.org

Calmodulin (CaM), a key intracellular receptor for Ca2+, binds to and modulates the function of numerous target proteins, including kinases, phosphatases, and ion channels. oncotarget.com Research in HEK293 cells has provided evidence for a Ca2+-dependent physical interaction between CaM and Myc variants (c-Myc, N-Myc, L-Myc), suggesting a role for Ca2+-dependent signaling in regulating Myc activity. oncotarget.com

Transcription FactorRegulation by Ca2+ Signaling in HEK293 Cells (Examples)Associated Proteins/Pathways (Examples)
NFATCa2+-dependent activation, regulated by calcineurin biorxiv.org, nih.govCalcineurin, IP3 receptors (impacts activation) biorxiv.org, nih.gov
CREBActivation maintained in absence of IP3R Ca2+ signaling, inducible by calcium biorxiv.org, pnas.orgTOX3, CBP pnas.org
AP-1Regulated by Ca2+, influenced by PKC, RAS/MAPK, Jnk pathways biorxiv.orgFos and Jun family members, PKC, RAS/MAPK, Jnk, Calcium-sensing receptor biorxiv.org, oup.com
NFκBShows increased basal activity in absence of IP3R Ca2+ signaling biorxiv.orgIP3 receptors (impacts activity) biorxiv.org
Elk-1Regulated by nuclear Ca2+ concentration, activated by ERK1/2 nih.govTRPM3 Ca2+ channels, ERK1/2 nih.gov
Myc variants (c-Myc, N-Myc, L-Myc)Ca2+-dependent interaction with Calmodulin oncotarget.comCalmodulin oncotarget.com

Investigating Novel Protein-Mediated Signaling Events

HEK293 cells are also instrumental in investigating novel protein-mediated signaling events that extend beyond the well-established pathways. Proteomic analyses and functional studies in HEK293 cells have identified proteins and interactions involved in less-characterized or newly discovered signaling mechanisms. plos.org, pnas.org, genscript.com, oncotarget.com, researchgate.net

For instance, integrated analysis of mRNA and protein expression data in HEK293 cells overexpressing PRL-1 (a protein tyrosine phosphatase) revealed significant changes in proteins involved in cytoskeletal remodeling, integrin-mediated cell-matrix adhesion, and RNA recognition and splicing. plos.org This study highlighted the influence of PRL-1 on the Rho signaling pathway and identified novel proteins not previously associated with PRL-1, such as Filamin A, RhoGDIα, SPARC, hnRNPH2, and PRDX2, suggesting their involvement in PRL-1 mediated signaling events. plos.org

Studies on β-arrestin-mediated signaling have demonstrated its role as a relatively new paradigm for signaling downstream of 7TMRs, independent of classical G protein activation. pnas.org, ahajournals.org Phosphoproteomic analysis in HEK293 cells expressing AT1aR stimulated with a β-arrestin-biased ligand identified numerous phosphorylation events and revealed a β-arrestin-mediated cytoskeletal reorganization network involving proteins like cofilin and slingshot. pnas.org This highlights novel signaling roles for β-arrestins in HEK293 cells.

The interaction between calmodulin and Myc variants in a Ca2+-dependent manner in HEK293 cells suggests a novel regulatory mechanism for Myc activity mediated by calcium signaling. oncotarget.com

Affinity purification coupled with mass spectrometry in HEK293 cells has been used to identify protein interaction networks of specific proteins like Haspin kinase, revealing interactions with proteins involved in transcriptional regulation and the spliceosome, suggesting novel roles and regulatory mechanisms for Haspin. researchgate.net

Furthermore, investigations into the activity of R-Spondin (RSpo) proteins in HEK293 cells have shown their ability to activate the Wnt/β-catenin signaling pathway and have provided insights into mechanisms involving the inhibition of LRP6 internalization. researchgate.net This demonstrates the utility of HEK293 cells in dissecting novel aspects of established signaling pathways.

Proteomic studies comparing protein profiles in HEK293 cells under different conditions, such as during virus-like particle production or in response to gene knockout, can identify differentially expressed proteins and enriched pathways, pointing towards novel protein-mediated events and mechanisms. researchgate.net, mdpi.com, mdpi.com For example, knockout of the ARC gene in HEK293 cells disturbed genes involved in the extracellular matrix and synaptic membrane and identified differentially expressed proteins like HSPA1A, ENO1, and VCP, suggesting novel functions for ARC. mdpi.com

Genetic and Cellular Engineering for Advanced Protein Research in Hek293 Cells

Genome Engineering Approaches for Protein Function Modulation

The ability to precisely manipulate the genome of HEK293 cells has revolutionized the study of protein function. By altering the expression levels of specific genes, researchers can elucidate the roles of proteins in various cellular processes.

Beyond gene knockout, CRISPR/Cas9 facilitates the insertion of genetic sequences to tag endogenous proteins with reporters like fluorescent proteins or epitope tags. nih.gov This "knock-in" approach allows for the visualization and tracking of proteins within the cell at their natural expression levels, providing insights into their localization, trafficking, and interactions. nih.gov For example, a luciferase reporter gene was knocked into the HEK293 genome under the control of the endogenous PGRN promoter to study its transcriptional regulation. nih.gov

Gene TargetEngineering StrategyApplicationOutcome
DHFRCRISPR/Cas9 KnockoutEstablish stable protein productionCreation of a host for the DHFR/MTX selection and gene amplification system. cmu.edu
HIPK1CRISPR/Cas9 KnockoutImprove recombinant protein expression4.7-fold increase in luciferase activity. nih.gov
PGRNCRISPR/Cas9 Knock-inStudy transcriptional regulationDevelopment of a luciferase reporter cell line to monitor PGRN promoter activity. nih.gov
GHRCRISPR/Cas9 KnockoutInvestigate protein isoform functionCreation of cell lines with specific GHR isoforms to study stress resilience. nih.gov

Overexpression and knockdown of target genes are fundamental techniques for dissecting protein function. Overexpression involves introducing a gene of interest into HEK293 cells, often using a plasmid vector, leading to high levels of the corresponding protein. This can amplify the protein's function, making it easier to study its effects. For example, overexpressing miR-22 in HEK293 cells led to a 2.4-fold increase in luciferase activity. nih.gov Similarly, overexpressing the anti-apoptotic gene BCL2 has been shown to increase recombinant protein levels by up to 40%. nih.govd-nb.info

Conversely, knockdown strategies aim to reduce the expression of a specific protein. This is commonly achieved using RNA interference (RNAi) technologies, such as short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), which target the messenger RNA (mRNA) of the protein for degradation. Knocking down the Gag-binding protein CNP improved virus-like particle (VLP) specific productivity by 2.5-fold. nih.gov The effects of both overexpression and knockdown are often compared to understand the protein's role in a particular cellular context. researchgate.netspandidos-publications.com

StrategyTarget Gene/MoleculeEffect on Protein ExpressionResearch Finding
OverexpressionmiR-22Indirectly improves target protein expression2.4-fold increase in luciferase activity. nih.gov
OverexpressionBCL2Increases recombinant protein levelsUp to 40% increase in recombinant protein production. nih.gov
Knockdown (siRNA)PGC-1αDecreased cell proliferationInhibition of cell proliferation in HEK293 and colorectal cancer cells. spandidos-publications.com
KnockdownCNPImproved VLP productivity2.5-fold increase in specific VLP productivity. nih.gov

Optimization of HEK293 Cells for Enhanced Protein Production and Secretion

Significant efforts have been dedicated to engineering HEK293 cells to improve their capacity for producing and secreting recombinant proteins. These strategies focus on modifying cellular metabolism and enhancing the protein secretion machinery.

Metabolic engineering aims to optimize the cellular metabolism of HEK293 cells to support higher levels of protein production. nih.gov A key focus has been on central carbon metabolism to reduce the production of inhibitory by-products like lactate and ammonia. nih.gov For instance, modulating metabolic pathways through the overexpression of enzymes like UDP-galactose-4-epimerase (GALE) can lead to improved protein glycosylation and yield. Furthermore, supplementing cell culture media with peptones, such as Primatone RL, has been shown to boost recombinant protein production by an average of 2.5-fold. nih.gov A Design of Experiments (DoE) approach to optimize transfection conditions and feeding regimes in HEK293-6E cells resulted in an 80% improvement in mCherry yield. peakproteins.com

The endoplasmic reticulum (ER) and Golgi apparatus are critical for the proper folding, modification, and secretion of many recombinant proteins. Overexpression of proteins that assist in these processes can enhance the cell's secretory capacity. For example, overexpressing ER chaperones and components of the unfolded protein response (UPR) can improve the folding of recombinant proteins. nih.gov Studies have shown that overexpressing ER protein processing genes can increase γ-retroviral vector production by up to 97%. d-nb.info A systems biology analysis comparing the transcriptomes of CHO and HEK293 cells identified several secretory pathway components, such as ATF4, SRP9, JUN, PDIA3, and HSPA8, as potential targets for engineering to boost protein production. diva-portal.orgresearchgate.netescholarship.org

Development of Reporter Cell Lines for Protein Pathway Analysis

HEK293 cells are widely used to create reporter cell lines for studying various signaling pathways. These cell lines are engineered to produce a quantifiable signal, such as light from a luciferase enzyme or fluorescence from a fluorescent protein, in response to the activation of a specific pathway. discoverx.com For example, a CRE/CREB luciferase reporter HEK293 cell line has been developed to monitor the activity of the cAMP/PKA signaling pathway. bpsbioscience.com Similarly, an ISRE luciferase reporter cell line is used to study the JAK/STAT signaling pathway. bpsbioscience.com These reporter systems are invaluable for high-throughput screening of compounds that modulate these pathways and for fundamental research into signal transduction. accegen.com

Luciferase-Based Reporter Systems for Protein Activity Monitoring

Luciferase-based reporter systems are a cornerstone of research in HEK293 cells for monitoring protein activity, primarily by quantifying the transcriptional activity of specific gene promoters or response elements. bitesizebio.comopentrons.comfishersci.eu These assays are renowned for their exceptional sensitivity, broad dynamic range, and suitability for high-throughput screening applications. opentrons.combio-connect.nlgbiosciences.com The fundamental principle involves genetically linking a promoter or regulatory DNA sequence of interest to a gene encoding a luciferase enzyme, such as that from the firefly (Photinus pyralis) or Renilla sea pansy. bitesizebio.comfishersci.eugbiosciences.com When this construct is introduced into HEK293 cells, the activity of the regulatory sequence—which is often controlled by a specific signaling pathway or transcription factor—is directly proportional to the amount of luciferase protein produced. thermofisher.comthermofisher.com The enzymatic activity is then quantified by lysing the cells and adding the appropriate substrate (e.g., luciferin), which results in a bioluminescent signal measured by a luminometer. bitesizebio.comthermofisher.com

The versatility of this system allows for the investigation of a wide array of cellular signaling pathways. opentrons.com For example, stable HEK293 cell lines have been engineered to contain a firefly luciferase reporter gene under the control of multimerized cAMP Response Elements (CRE). bpsbioscience.compromega.com These cells are used to monitor the activity of the cAMP/PKA signaling pathway; an elevation in intracellular cAMP activates the CREB transcription factor, which binds to the CRE sequence and drives luciferase expression. bpsbioscience.com This system has been validated by stimulating the cells with forskolin, which elevates cAMP levels, resulting in a dose-dependent increase in luciferase activity. bpsbioscience.com

Similarly, other pathways are studied using specific response elements linked to luciferase. The TGF-β signaling pathway can be monitored in HEK293 cells using a reporter construct with SMAD-responsive elements (SRE). bio-connect.nl Stimulation with TGF-β1, Activin A, or Myostatin leads to the activation of SMAD transcription factors and a corresponding increase in luminescence. bio-connect.nl The utility of these assays extends to deciphering complex G protein-coupled receptor (GPCR) signaling profiles by employing a panel of reporters for pathways involving cAMP, Ca2+ mobilization, and RhoA activity. semanticscholar.org

To enhance accuracy and normalize for variations in transfection efficiency or cell viability, the Dual-Luciferase® Reporter Assay is commonly employed. opentrons.comgbiosciences.com This system uses two different luciferase enzymes, typically firefly luciferase as the experimental reporter and Renilla luciferase under the control of a constitutive promoter as an internal control. gbiosciences.com By measuring the activity of both luciferases sequentially from a single sample, the experimental reporter signal can be normalized to the control signal, providing more reliable and reproducible data. opentrons.comgbiosciences.com

Signaling PathwayReporter System in HEK293 CellsStimulus/InhibitorMonitored Protein ActivityReference
cAMP/PKA CRE-luciferaseForskolin (stimulus)Activation of CREB transcription factor bpsbioscience.com
TGF-β/Activin A SMAD-responsive element (SBE)-luciferaseTGF-β1 (stimulus), SB525334 (inhibitor)Activation of SMAD signaling pathway bio-connect.nl
GPCR Signaling CRE, NFAT-RE, SRE, SRF-RE-luciferase panelsVarious agonists/antagonistsG protein activation profiles (cAMP, Ca2+, ERK/MAPK, RhoA) semanticscholar.org
Thyroid Hormone GAL4 UAS-luciferase with TRβ-LBD-GAL4-DBD fusionTriiodothyronine (T-3) (stimulus)Ligand-induced activation of Thyroid Hormone Receptor β bio-connect.nl
NF-κB Pathway NF-κB response element-luciferaseTNFα (stimulus)Activation of NF-κB transcription factor thermofisher.com

Fluorescent Protein-Based Assays for Real-time Protein Dynamics

Fluorescent protein-based assays provide powerful tools for visualizing and quantifying protein dynamics in real-time within living HEK293 cells. physiology.org Unlike luciferase assays, which typically measure endpoint transcriptional activity, fluorescent protein tags allow for the direct observation of a protein's location, movement, and interactions over time. cytion.comacs.org The most common approach involves creating a fusion protein by genetically linking a fluorescent protein, such as Green Fluorescent Protein (GFP) or its spectral variants, to a protein of interest. physiology.orgnih.gov HEK293 cells are well-suited for these studies due to their high transfection efficiency and robust growth characteristics. cytion.comcreative-biogene.commoleculardevices.com

These assays are instrumental in studying a multitude of dynamic cellular processes. By expressing a fluorescently tagged protein in HEK293 cells and using live-cell imaging techniques like confocal microscopy, researchers can track protein translocation between cellular compartments, such as movement from the cytoplasm to the nucleus, or monitor the trafficking of membrane proteins through endocytosis and exocytosis. acs.orgjh.edu

A sophisticated application of this technology is the fluorescence activation-coupled protein labeling (FAPL) method, which enables the real-time imaging of protein dynamics on the cell surface without the need for washout steps. acs.orgjh.edunih.gov In one study, the epidermal growth factor receptor (EGFR) was tagged with a SNAP-tag, which covalently binds to a small-molecule probe that only becomes fluorescent upon binding. acs.orgjh.edu This technique allowed researchers to specifically visualize the surface population of EGFR on HEK293 cells and directly observe its internalization into endocytic vesicles in real-time following stimulation with EGF. jh.edu This approach provides a much clearer view of membrane trafficking compared to traditional fluorescent protein fusions, as it eliminates the confounding signal from intracellular pools of the protein. acs.orgjh.edu

Furthermore, techniques such as Fluorescence Resonance Energy Transfer (FRET) utilize pairs of fluorescent proteins (e.g., CFP and YFP) to study protein-protein interactions in living cells. cytion.com When two proteins tagged with a FRET pair interact, they come into close proximity, allowing energy transfer from the donor fluorophore to the acceptor, which produces a measurable change in the fluorescence signal, indicating a direct interaction in real-time.

Advanced Methodologies for Protein Characterization Using Hek293 Cells

Mass Spectrometry-Based Protein Analysis

Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive analysis of proteins expressed in HEK293 cells. Its high sensitivity, accuracy, and throughput enable detailed investigation of the cellular proteome, including the precise measurement of protein abundance, the identification of post-translational modifications (PTMs), and the mapping of intricate protein-protein interaction networks.

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. In the context of HEK293 cells, this is crucial for understanding the effects of genetic manipulation, drug treatment, or changing cellular conditions on protein expression levels. Methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification are commonly employed.

SILAC involves growing cell populations in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). ebi.ac.uk When the proteomes of different cell populations are mixed, the relative abundance of a given protein can be accurately determined by comparing the signal intensities of its light and heavy isotopic forms in the mass spectrometer. ebi.ac.uk This technique has been successfully used to analyze cell-line-specific protein expression in HEK293 cells, providing a robust method for comparative proteomics. ebi.ac.uk

Label-free quantitative proteomics, on the other hand, relies on the direct comparison of signal intensities of peptide ions across different MS runs. researchgate.net This approach has been used to measure the relative abundance of over 5,000 proteins in HEK293 cells, enabling researchers to observe differential clustering of proteome datasets under various experimental conditions. researchgate.net

Furthermore, MS-based approaches are powerful in identifying and localizing PTMs, which are critical for protein function and regulation. Global analysis of protein structures and conformational changes can be achieved by integrating cysteine covalent labeling, selective enrichment, and quantitative proteomics. This has been applied to HEK293T cells to study protein structural changes under endoplasmic reticulum stress, quantifying thousands of cysteine residues and providing valuable information on protein folding states. nih.gov

MethodologyPrincipleApplication in HEK293 CellsKey Findings/Advantages
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)Metabolic incorporation of "light" or "heavy" isotope-labeled amino acids for relative protein quantification. ebi.ac.ukComparative analysis of proteomes between different HEK293 cell populations. ebi.ac.ukHigh accuracy in relative quantification; enables multiplexed analysis. ebi.ac.uk
Label-Free QuantificationDirect comparison of peptide signal intensities across different mass spectrometry runs. researchgate.netMeasuring relative protein abundance in studies of transiently transfected HEK293 cells. researchgate.netNo requirement for special labeling reagents; applicable to a wide range of samples. researchgate.net
Cysteine Covalent LabelingChemical labeling of cysteine residues to probe protein structure and conformational changes. nih.govGlobal analysis of protein structural changes in HEK293T cells under cellular stress. nih.govProvides insights into protein folding and conformational dynamics on a proteome-wide scale. nih.gov

Understanding how proteins interact with each other is fundamental to elucidating cellular pathways and functions. Interactomics studies in HEK293 cells often utilize affinity purification followed by mass spectrometry (AP-MS) and proximity-dependent biotinylation identification (BioID). nih.govspringernature.com

In AP-MS, a "bait" protein of interest is tagged and expressed in HEK293 cells. The bait protein, along with its interacting "prey" proteins, is then purified from the cell lysate using an antibody against the tag. The entire complex is subsequently analyzed by MS to identify the interacting partners. nih.gov This method is effective for identifying stable protein complexes. springernature.com

BioID offers a complementary approach for identifying transient or weak interactions, as well as proteins in close proximity to the bait. researchgate.net This technique involves fusing the bait protein to a promiscuous biotin (B1667282) ligase (BirA). nih.gov When biotin is added to the cell culture, BirA biotinylates nearby proteins, which can then be captured using streptavidin beads and identified by MS. nih.govresearchgate.net The combination of AP-MS and BioID provides a more comprehensive map of a protein's interaction network. nih.govspringernature.com For instance, these methods have been used to map the interactome of chromatin-associated proteins in HEK293 cells, revealing that AP-MS and BioID often identify distinct sets of interactors, highlighting their complementary nature. nih.gov

TechniquePrincipleType of Interactions DetectedExample Application in HEK293 Cells
Affinity Purification-Mass Spectrometry (AP-MS)Purification of a tagged "bait" protein and its stably associated "prey" proteins for MS identification. nih.govStable and strong protein-protein interactions. springernature.comMapping the interaction network of the Ku protein complex involved in DNA damage repair. ebi.ac.uk
Proximity-Dependent Biotinylation Identification (BioID)A bait protein fused to a promiscuous biotin ligase (BirA*) biotinylates proximal proteins, which are then purified and identified by MS. nih.govresearchgate.netTransient, weak, and proximal interactions. researchgate.netInvestigating the interactome of chromatin-associated proteins to understand their nuclear environment. nih.gov

Biophysical Techniques for Protein Characterization

Beyond mass spectrometry, a range of biophysical techniques are employed to characterize the function and structure of proteins produced in HEK293 cells. These methods provide critical insights into the dynamic properties and three-dimensional architecture of proteins.

HEK293 cells are widely used for the heterologous expression of ion channels and receptors for electrophysiological studies. nih.govfrontiersin.org Their low endogenous channel activity makes them an excellent "blank slate" for characterizing the function of exogenously expressed proteins. frontiersin.org The patch-clamp technique is the gold standard for these studies, allowing for the direct measurement of ion flow across the cell membrane with high temporal and electrical resolution. nih.govbsys.ch

In the whole-cell patch-clamp configuration, a glass micropipette forms a tight seal with the cell membrane, allowing the experimenter to control the membrane voltage and record the currents generated by the expressed ion channels. nih.gov This technique has been instrumental in characterizing the biophysical properties of various channels, including voltage-gated calcium channels and anion-selective channelrhodopsins, expressed in HEK293 cells. nih.govjove.com Automated patch-clamp systems have further increased the throughput of these assays, enabling the screening of multiple compounds or channel variants in a shorter amount of time. oup.com

TechniqueInformation ObtainedProtein Class StudiedRelevance of HEK293 Cells
Manual Whole-Cell Patch-ClampIon channel kinetics, voltage-dependence, ion selectivity, and pharmacological modulation. nih.govbsys.chVoltage-gated ion channels, ligand-gated ion channels, channelrhodopsins. nih.govjove.comjove.comLow endogenous channel expression provides a clean background for studying recombinant channels. frontiersin.org
Automated Patch-ClampHigh-throughput analysis of ion channel function and pharmacology. oup.comIon channels, particularly for screening genetic variants or compound libraries. oup.comRobust growth and high transfection efficiency are suitable for generating the large number of cells required for high-throughput screening. oup.com

Determining the three-dimensional structure of proteins is essential for understanding their mechanism of action and for structure-based drug design. HEK293 cells, particularly suspension-adapted lines like HEK293F, are increasingly used for producing large quantities of recombinant proteins for structural studies by X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govresearchgate.net

The mammalian expression system of HEK293 cells ensures proper protein folding and post-translational modifications that are often critical for the stability and function of eukaryotic proteins, which may not be correctly processed in bacterial or yeast systems. researchgate.netthermofisher.com This has been particularly valuable for complex, multi-subunit proteins and glycoproteins. nih.gov For example, engineered HEK293 cell lines, such as the GlycoDelete line, can produce glycoproteins with homogeneous, truncated N-glycans, which facilitates the growth of diffraction-quality crystals for X-ray crystallography. iucr.org

Cryo-EM has also benefited from the use of HEK293-derived proteins, as it can determine the structure of large, flexible complexes that are difficult to crystallize. jeolusa.comcreative-biostructure.com This technique has been used to determine the structure of the LRRK2 protein, implicated in Parkinson's disease, in its cellular environment by performing cryo-electron tomography on FIB-milled HEK293 cells. pdbj.org

High-Throughput Screening Platforms Utilizing HEK293 Cell Systems

The robust nature and high transfection efficiency of HEK293 cells make them an ideal platform for high-throughput screening (HTS) in drug discovery and functional genomics. creative-biolabs.comcytion.com These cells can be readily engineered to create stable cell lines or used in transient expression assays to screen large libraries of compounds or genetic perturbations. creative-biolabs.comfrontiersin.org

HEK293-based assays are used for a variety of screening purposes, including cytotoxicity screening, where cell viability is measured to assess the toxic effects of compounds. creative-biolabs.com They are also used to study specific cellular pathways by engineering cells to express reporter genes (e.g., luciferase or fluorescent proteins) under the control of a promoter that is responsive to a particular signaling pathway. Furthermore, CRISPR-based library screening in HEK293 cells has been employed to identify genes that modulate the production of viral vectors, with the aim of improving manufacturing processes for gene therapies. frontiersin.org The adaptability of HEK293 cells to various culture formats, including 96- and 384-well plates, makes them highly amenable to the automated workflows required for HTS. oup.compharma-industry-review.com

Automated Assays for Protein Function and Interaction Discovery

The amenability of HEK293 cells to genetic manipulation and their suitability for high-density suspension culture have made them a preferred platform for developing and implementing automated, high-throughput screening (HTS) assays. researchgate.netnih.gov These assays are crucial for accelerating the discovery and characterization of novel protein functions and interactions. Automation helps to reduce user variability and increase reproducibility, which is essential for large-scale screening experiments. youtube.com

A variety of automated assays have been developed to investigate protein-protein interactions (PPIs) within the cellular environment. nih.gov Techniques such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) are cell-based assays that can be adapted to HTS formats to monitor the proximity of two interacting proteins. nih.gov For instance, a FRET-based assay was developed to measure the signaling cascade of SUMOylation in stably transfected HEK293 cells, enabling high-throughput screening in 384-well plates. nih.gov

Automated liquid handlers can be used for high-throughput transient transfection of HEK293 cells, allowing for the rapid production of numerous protein variants for functional screening. researchgate.netspringernature.com For example, a semi-automated process using a Biomek FXP liquid handling system can transfect 96 different protein constructs at a time in 50 mL tubespins, yielding milligram quantities of each protein. researchgate.net This rapid production is vital for the initial characterization and functional testing of hundreds of recombinant antibody candidates in discovery research. researchgate.net

Furthermore, HEK293 cells have been instrumental in developing HTS assays to identify small molecules that modulate protein activity. One study employed a luminescent reporter assay in HEK293 cells to screen over 52,000 compounds for their effect on huntingtin (HTT) promoter activity, demonstrating the scalability of these cells for large-scale drug discovery efforts. nih.gov The Expi293™ PRO Expression System is a recent development designed to deliver high protein yields for a wide variety of proteins, including those that are typically difficult to express, and is optimized for automated workflows. selectscience.net

Table 1: Examples of Automated Assays for Protein Characterization in HEK293 Cells
Assay TypePrincipleApplication ExampleThroughputReference
FRET (Förster Resonance Energy Transfer)Measures proximity between two fluorescently labeled proteins. Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when in close range.Screening for inhibitors of protein-protein interactions involved in SUMOylation signaling.High (384-well plates) nih.gov
Luminescent Reporter AssayMeasures the activity of a promoter genetically fused to a luciferase gene. Light is produced upon addition of a substrate.Screening for small molecules that suppress huntingtin (HTT) promoter activity.High (52,041 compounds tested) nih.gov
Automated Transient TransfectionUse of liquid handling robots for high-throughput introduction of plasmid DNA into cells for recombinant protein production.Production of hundreds of different recombinant antibodies for initial characterization and functional testing.High (96 transfections at a time) researchgate.net
Cross-Linking Mass Spectrometry (XL-MS)Chemically cross-linking interacting proteins in vivo, followed by mass spectrometry to identify the cross-linked peptides and thus the interacting proteins.Proteome-wide mapping of in vivo protein-protein interaction networks.High (13,904 unique linkages identified) nih.gov

Application in Functional Genomics and Proteomics

HEK293 cells are a cornerstone of functional genomics and proteomics, enabling large-scale studies of gene function and protein expression. cytion.com Their human origin and capacity for correct protein folding and post-translational modifications make them an invaluable model for studying human cellular processes. cytion.comnih.gov

In the field of proteomics, HEK293 cells are frequently used for comprehensive protein expression analysis. Multiplexed quantitative proteomic approaches have been applied to study the molecular characteristics of HEK293 cells under different culture conditions, such as high cell density and transient transfection for the production of virus-like particles (VLPs). acs.org These studies provide insights into cellular metabolism and can help identify bottlenecks in biopharmaceutical production. acs.org Comparative proteomic analyses of different common cell lines, including HEK293, have revealed that most proteins are expressed ubiquitously but at varying levels. nih.gov

Proteogenomics, the integration of proteomics with genomics and transcriptomics, has been effectively applied in HEK293 cells. By searching shotgun proteome data against a customized genomic database generated from exome data, researchers have been able to identify coding genomic variants at the proteome level. nih.gov This approach has led to the identification of 112 unique variants in the HEK293 cell line, some of which are associated with cancer-related proteins like the p53 tumor suppressor. nih.gov

Furthermore, advanced techniques like in vivo cross-linking mass spectrometry (XL-MS) have been utilized in HEK293 cells to map protein-protein interaction (PPI) networks on a proteome-wide scale. nih.govnih.gov One study developed a robust in vivo XL-MS platform that identified over 13,000 unique lysine-lysine linkages, constructing a vast PPI network of nearly 2,500 proteins. nih.gov This provides a detailed picture of the human interactome across various cellular pathways. nih.gov Similarly, another study identified 564 potential protein-protein interactions in HEK293T cell nuclear lysates using XL-MS. researchgate.net These large-scale approaches are fundamental to understanding the complex molecular machinery of the cell.

Table 2: Large-Scale Proteomic and Genomic Studies Utilizing HEK293 Cells
Study TypeMethodologyKey FindingsScale of AnalysisReference
ProteogenomicsIntegration of exome sequencing data with shotgun proteomics data.Identification of 112 unique coding genomic variants at the proteome level.~1200 coding variants annotated in the exome. nih.govsemanticscholar.org
Quantitative ProteomicsMultiplexed quantitative proteomic analysis to study molecular changes associated with cell density and transfection.Revealed functional and metabolic profiles, identifying physiological bottlenecks in VLP production.Proteome-wide. acs.orgresearchgate.net
In vivo Cross-Linking Mass Spectrometry (XL-MS)In vivo chemical cross-linking of proteins followed by mass spectrometry to identify interacting proteins.Construction of a PPI network with 6,439 interactions among 2,484 proteins.13,904 unique lysine-lysine linkages identified. nih.gov
Comparative ProteomicsDeep proteomic analysis of eleven common cell lines.Revealed ubiquitous but varying expression of most proteins across different cell lines.Analysis of 11 cell lines. nih.gov

Q & A

Q. Which databases are authoritative for this compound sequence and functional annotation?

  • Methodological Answer : RefSeq (NCBI) provides curated this compound sequences, while UniProt offers functional annotations (e.g., PTMs, isoforms). Human ProteinPedia aggregates experimental data (e.g., interactions, expression) from peer-reviewed studies . Always cross-check annotations against primary literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.